Adb-butinaca

Synthetic Cannabinoid Structure-Activity Relationship CB1 Receptor

ADB-BUTINACA (also known as ADMB-BINACA under EMCDDA naming standards) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. It is a potent full agonist at both CB1 and CB2 cannabinoid receptors, with a reported CB1 binding affinity (Ki) of 0.29 nM and an EC50 of 6.36 nM.

Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
CAS No. 2682867-55-4
Cat. No. B10818885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-butinaca
CAS2682867-55-4
Molecular FormulaC18H26N4O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C
InChIInChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1
InChIKeyGPWADXHYJAZPAX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-BUTINACA (CAS 2682867-55-4): Synthetic Cannabinoid Receptor Agonist for Forensic Toxicology and Metabolism Research


ADB-BUTINACA (also known as ADMB-BINACA under EMCDDA naming standards) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class [1]. It is a potent full agonist at both CB1 and CB2 cannabinoid receptors, with a reported CB1 binding affinity (Ki) of 0.29 nM and an EC50 of 6.36 nM [2]. ADB-BUTINACA features a 1-butyl substitution on the indazole ring, distinguishing it structurally from its benzyl-substituted analog ADB-BINACA [3]. The compound first emerged in Europe in 2019 and is classified as a Schedule I controlled substance in the United States . ADB-BUTINACA is supplied exclusively as an analytical reference standard for forensic and research applications .

Why ADB-BUTINACA Cannot Be Interchanged with Other Indazole-3-Carboxamide SCRAs in Forensic Toxicology Workflows


In the forensic toxicology and clinical reference laboratory setting, synthetic cannabinoid receptor agonists within the same indazole-3-carboxamide class cannot be substituted for one another without compromising analytical validity. ADB-BUTINACA possesses a distinct metabolic profile that yields a unique constellation of urinary and blood biomarkers — specifically metabolites B4 (dihydrodiol), B9 (N-butyl hydroxylation), and B16 (indazole hydroxylation) — which differ fundamentally from those of close structural analogs such as ADB-4en-PINACA [1]. Furthermore, ADB-BUTINACA is an isomer of AB-PINACA, and the two compounds exhibit distinguishable fragmentation patterns under mass spectrometry that are essential for unambiguous identification in seized materials and biological specimens [2]. The procurement of a verified reference standard of ADB-BUTINACA, rather than reliance on an in-class substitute, is therefore indispensable for the accurate identification, quantitation, and toxicological interpretation of this specific compound in casework.

Quantitative Differentiation Evidence for ADB-BUTINACA Versus Structural Analogs: CB1 Receptor Activity, Metabolism, and Analytical Discrimination


ADB-BUTINACA Versus ADB-BINACA: Structural Distinction and CB1 Binding Affinity Comparison

ADB-BUTINACA differs from ADB-BINACA by a single structural modification: a 1-butyl substitution on the indazole ring rather than a 1-benzyl group [1]. This structural distinction translates into differentiated CB1 receptor binding kinetics. ADB-BUTINACA exhibits a CB1 binding affinity (Ki) of 0.29 nM and a CB1 EC50 of 6.36 nM [2], whereas ADB-BINACA demonstrates a CB1 Ki of 0.33 nM and an EC50 of 14.7 nM [3]. The nomenclature confusion between these two compounds — with ADB-BUTINACA historically sold under the name ADB-BINACA — necessitates procurement of the correct CAS-specific reference material to avoid misidentification in analytical workflows [1].

Synthetic Cannabinoid Structure-Activity Relationship CB1 Receptor

ADB-BUTINACA Versus JWH-018: Comparative CB1 Receptor Efficacy and Potency

ADB-BUTINACA demonstrates a substantially higher cannabinoid receptor potency relative to the archetypal SCRA JWH-018. Studies report that ADB-BUTINACA has a cannabinoid receptor potency and efficacy approximately three times higher than JWH-018 [1][2]. This class-level potency differential carries forensic and public health implications, as ADB-BUTINACA has been implicated in at least six fatal and eight nonfatal poisonings according to WHO data [3].

Synthetic Cannabinoid CB1 Agonism Receptor Pharmacology

ADB-BUTINACA Versus ADB-4en-PINACA: Comparative CB1 EC50 and Metabolic Complexity

In a direct head-to-head study using human hepatocyte incubations, ADB-BUTINACA and ADB-4en-PINACA demonstrated comparable in vitro CB1 potency (EC50: 11.5 nM vs 11.6 nM, respectively) [1]. However, their metabolic profiles diverge substantially: ADB-BUTINACA generated 21 identified in vitro metabolites, with 14 detected in authentic case samples, whereas ADB-4en-PINACA produced only 11 in vitro metabolites [1]. Furthermore, ADB-BUTINACA exhibits markedly higher real-world prevalence, being detected in 60.4% of SCRA-infused papers seized in Scottish prisons (January to July 2021), while ADB-4en-PINACA prevalence remained low [1].

Forensic Toxicology Metabolite Profiling CB1 Activity

ADB-BUTINACA Isomer Discrimination: Analytical Differentiation from AB-PINACA via LC-MS/MS

ADB-BUTINACA and AB-PINACA are structural isomers that co-elute poorly under certain chromatographic conditions, yet they exhibit diagnostically distinct fragmentation patterns under LC-MS/MS analysis. A direct analytical comparison study demonstrated that in ESI mode, the two isomers produce different characteristic fragment ions: m/z 201.2 is specific to ADB-BUTINACA, whereas m/z 215.2 is specific to AB-PINACA [1]. The study further noted that GC-MS provides clearer separation and differentiation based on retention time and EI fragmentation, though with lower sensitivity compared to LC-MS/MS [1].

Forensic Chemistry Mass Spectrometry Isomer Differentiation

ADB-BUTINACA Metabolism: Enzymatic Pathways and Urinary Biomarker Panel Establishment

Reaction phenotyping studies have elucidated the specific cytochrome P450 enzymes responsible for ADB-BUTINACA metabolism. The compound is rapidly eliminated via CYP3A4-, CYP2C19-, and CYP3A5-mediated metabolism [1]. A validated panel of four urinary metabolite biomarkers — three hydroxylated metabolites (M6, M11, and M14) and one oxidative deaminated metabolite (M15) — has been established for diagnosing ADB-BUTINACA consumption [1]. Notably, three major monohydroxylated metabolites (M6, M12, and M14) demonstrated greater metabolic stability compared to the parent drug [1].

Drug Metabolism CYP450 Urinary Biomarkers

ADB-BUTINACA Post-Mortem Toxicological Quantitation: Fatal Intoxication Reference Ranges

A fatal monointoxication case involving ADB-BUTINACA mislabeled as MDPHP provided quantitative post-mortem reference data. Using a standard addition LC-MS/MS method, ADB-BUTINACA concentrations were determined as 34.5 ng/mL in femoral blood, 101 ng/mL in heart blood, and 3.1 ng/mL in urine [1]. The powder at the fatality scene was identified as ADB-BUTINACA with high purity (>98%) [1]. A toxicological significance score (TSS) of 3 was assigned for this monointoxication [1].

Forensic Toxicology Post-Mortem Analysis Quantitative Toxicology

ADB-BUTINACA Reference Standard: Primary Application Scenarios in Forensic and Toxicological Research


Forensic Toxicology Casework: Confirmation of ADB-BUTINACA Exposure in Biological Specimens

Forensic toxicology laboratories require ADB-BUTINACA reference standards to confirm exposure in ante-mortem and post-mortem biological specimens. Based on validated human hepatocyte metabolism studies, laboratories should target parent ADB-BUTINACA and metabolites B9 (N-butyl tail hydroxylation) and B16 (indazole ring hydroxylation) as blood biomarkers, and metabolites B4 (dihydrodiol), B9, and B16 as urinary biomarkers [1]. Quantitative post-mortem reference values from documented fatal intoxication cases (femoral blood: 34.5 ng/mL; heart blood: 101 ng/mL) provide benchmarks for interpreting case findings [2].

Seized Drug Analysis: Differentiation of ADB-BUTINACA from Isomeric and Structurally Related SCRAs

Forensic chemistry laboratories analyzing seized materials must unambiguously distinguish ADB-BUTINACA from structurally related compounds, particularly its isomer AB-PINACA and its benzyl analog ADB-BINACA. LC-MS/MS analysis using the characteristic fragment ion m/z 201.2 provides definitive identification of ADB-BUTINACA and differentiation from AB-PINACA (m/z 215.2) [3]. The high prevalence of ADB-BUTINACA in seized materials — detected in 60.4% of SCRA-infused papers in Scottish prisons between January and July 2021 [1] — underscores the operational necessity of maintaining certified reference standards for this specific compound.

Metabolism and Biomarker Discovery: CYP-Mediated Pathway Elucidation and Method Development

Research groups engaged in SCRA metabolism studies utilize ADB-BUTINACA reference standards to elucidate biotransformation pathways and develop analytical methods. The compound's metabolism has been characterized as CYP3A4-, CYP2C19-, and CYP3A5-mediated, with a panel of four validated urinary biomarkers (hydroxylated metabolites M6, M11, M14 and oxidative deaminated metabolite M15) established for consumption monitoring [4]. This enzymatic and metabolic characterization provides a template for developing and validating LC-MS/MS methods for detecting ADB-BUTINACA exposure in clinical and forensic settings [4].

Toxicological Research: Hepatotoxicity Mechanism Investigation

Researchers investigating SCRA-induced organ toxicity employ ADB-BUTINACA in mechanistic hepatotoxicity studies. Non-targeted metabolomic analysis in rat liver following ADB-BUTINACA exposure demonstrated significant alterations in 42 metabolites and disruption of 11 metabolic pathways, including taurine and hypotaurine metabolism, β-alanine metabolism, and arachidonic acid metabolism [5]. Cellular experiments confirmed reduced HepG2 cell viability and elevated reactive oxygen species (ROS) levels, supporting a hepatotoxicity mechanism involving oxidative stress and disruptions in energy and lipid metabolism [5]. These findings establish ADB-BUTINACA as a model compound for studying SCRA-induced hepatic injury.

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